molecular formula C12H15NO2S B6630965 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Cat. No.: B6630965
M. Wt: 237.32 g/mol
InChI Key: KOHWZOZTOZZLLB-UHFFFAOYSA-N
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Description

1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of oxazolidinones and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. This compound has also been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone in lab experiments is its ability to modulate the levels of neurotransmitters in the brain. This makes it a promising candidate for the development of drugs for the treatment of various neurological disorders such as depression, anxiety, and epilepsy.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has several potential future directions in scientific research. Some of these include:
1. Development of novel drugs for the treatment of neurological disorders such as depression, anxiety, and epilepsy.
2. Investigation of the potential anticancer properties of this compound.
3. Study of the mechanisms underlying the antioxidant properties of this compound.
4. Exploration of the potential use of this compound as a neuroprotective agent.
5. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its ability to modulate the levels of neurotransmitters in the brain makes it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with oxazolidinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a suitable base to obtain the final compound.

Scientific Research Applications

1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes such as monoamine oxidase and acetylcholinesterase. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties.

Properties

IUPAC Name

1,2-oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(13-6-3-7-15-13)10-8-16-11-5-2-1-4-9(10)11/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHWZOZTOZZLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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